N1-(pyridin-2-ylméthyl)-N2-(1-(thiophène-2-carbonyl)-1,2,3,4-tétrahydroquinoléin-6-yl)oxalamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

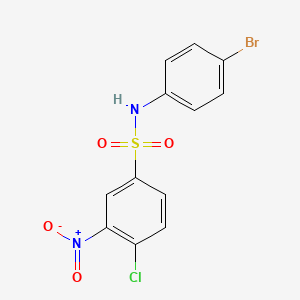

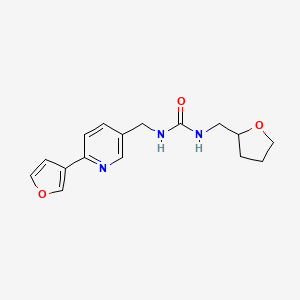

N1-(pyridin-2-ylmethyl)-N2-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)oxalamide is a useful research compound. Its molecular formula is C22H20N4O3S and its molecular weight is 420.49. The purity is usually 95%.

BenchChem offers high-quality N1-(pyridin-2-ylmethyl)-N2-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(pyridin-2-ylmethyl)-N2-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Applications en chimie médicinale

Les dérivés du thiophène ont gagné en importance en chimie médicinale en raison de leurs propriétés thérapeutiques diverses. Explorons quelques-unes des applications clés :

Activité anti-inflammatoire : Les composés contenant du thiophène présentent des effets anti-inflammatoires. Par exemple, la 1-[1-(2,5-diméthylthiophène-3-yl)éthyl]-1-hydroxyurée a été identifiée comme un agent anti-inflammatoire .

Potentiel anticancéreux : Les molécules à base de thiophène se sont avérées prometteuses comme agents anticancéreux. Les chercheurs étudient leur rôle dans l’inhibition de la croissance et de la métastase des cellules cancéreuses.

Propriétés anxiolytiques et antipsychotiques : Certains dérivés du thiophène possèdent des effets anxiolytiques et antipsychotiques. Ces composés peuvent moduler les systèmes de neurotransmetteurs et avoir un impact sur la santé mentale.

Activité antioxydante : Les composés du thiophène présentent des propriétés antioxydantes, protégeant les cellules du stress oxydatif et favorisant la santé globale.

Stratégies de synthèse

Les chercheurs ont exploré diverses voies de synthèse pour accéder aux dérivés du thiophène. Par exemple, la réaction de sulfuration/annélation du 1,3-diaryl-buta-1-ène a conduit à la formation de dérivés du thiophène via le clivage de plusieurs liaisons C-H .

En résumé, la N1-(pyridin-2-ylméthyl)-N2-(1-(thiophène-2-carbonyl)-1,2,3,4-tétrahydroquinoléin-6-yl)oxalamide présente un potentiel immense en chimie médicinale et en science des matériaux. Ses caractéristiques structurelles uniques en font un domaine d’étude passionnant pour les scientifiques et les chercheurs du monde entier. 🌟

Shah, R., & Verma, P. K. (2018). Importance thérapeutique du thiophène synthétique. BMC Chemistry, 12(1), 137. En savoir plus Liang, Y., et al. (2020). Stratégies récentes dans la synthèse de dérivés du thiophène et leurs applications. Medicinal Chemistry Research, 29(7), 1237–1250. En savoir plus

Mécanisme D'action

Target of Action

It’s known that thiophene-based analogs have been studied as potential biologically active compounds . They have shown a variety of biological effects, making them a topic of interest for medicinal chemists .

Mode of Action

Thiophene derivatives are known to exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . The influence of arylpiperazine moiety and benzo[b]thiophene ring substitutions on binding affinity has been studied .

Biochemical Pathways

Thiophene derivatives are known to interact with a variety of biochemical pathways due to their diverse pharmacological properties .

Result of Action

Thiophene derivatives are known to have a wide range of therapeutic properties .

Propriétés

IUPAC Name |

N-(pyridin-2-ylmethyl)-N'-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]oxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N4O3S/c27-20(24-14-17-6-1-2-10-23-17)21(28)25-16-8-9-18-15(13-16)5-3-11-26(18)22(29)19-7-4-12-30-19/h1-2,4,6-10,12-13H,3,5,11,14H2,(H,24,27)(H,25,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UADAWFDTYWFFLL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)NC(=O)C(=O)NCC3=CC=CC=N3)N(C1)C(=O)C4=CC=CS4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N4O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(Azepan-1-yl)-2-{[4-hydroxy-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}ethanone](/img/structure/B2411586.png)

![(7-{[(4-Fluorophenyl)methyl]sulfanyl}-14-methyl-5-(3-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2411587.png)

![N'-[(2,4-dichlorobenzyl)oxy]-3-pyridinecarboximidamide](/img/structure/B2411597.png)

![2-(7-cyclohexyl-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanyl-N-methylacetamide](/img/structure/B2411601.png)

![2-{5-[2-methyl-4-(trifluoromethyl)-1,3-thiazol-5-yl]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B2411605.png)

![(3Z)-3-[(1,3-benzodioxol-5-ylamino)methylene]-1-(4-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2411606.png)